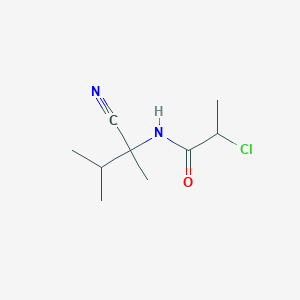

2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-cyano-3-methylbutan-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClN2O/c1-6(2)9(4,5-11)12-8(13)7(3)10/h6-7H,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQFQOZYPDIRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide involves several steps. One common method includes the reaction of 2-chloropropanoyl chloride with 1-cyano-1,2-dimethylpropylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the desired product.

Chemical Reactions Analysis

2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield the corresponding carboxylic acid and amine.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and reducing agents like LiAlH4 for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis : In the presence of water and an acid or base, it can yield carboxylic acids and amines.

- Reduction : The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) .

Biological Research

In biological applications, this compound is utilized in proteomics to study protein interactions and functions. It can form covalent bonds with proteins, allowing researchers to investigate protein structure and dynamics under various experimental conditions .

Pharmaceutical Development

While not directly used as a drug, this compound acts as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes .

Agricultural Chemistry

Recent studies have indicated potential applications in pest control. The compound can be formulated into agricultural products aimed at controlling pests affecting crops such as soybean, corn, and cotton. Its effectiveness has been demonstrated in seed treatment methods .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a precursor for synthesizing bioactive compounds that showed significant antimicrobial activity against various pathogens. The synthesized compounds were evaluated for their efficacy through in vitro assays .

Case Study 2: Environmental Impact Assessment

A research project focused on assessing the environmental impact of this compound when used in agricultural applications. The study monitored aquatic toxicity levels and established safety thresholds for its use in crop protection .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In proteomics research, it may interact with proteins to form covalent bonds, allowing researchers to study protein structure and function. The exact molecular pathways involved can vary based on the specific experimental conditions and the biological system being studied.

Comparison with Similar Compounds

2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide can be compared with similar compounds such as:

2-chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

2-chloro-N-(1-cyano-1,2-dimethylpropyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties, making it suitable for particular research applications.

Biological Activity

2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide is a compound of significant interest in medicinal and biological research due to its potential interactions with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and comparisons with similar compounds.

- Molecular Formula : C₉H₁₅ClN₂O

- Molecular Weight : 202.68 g/mol

- CAS Number : [Insert CAS number here]

- Physical State : Solid at room temperature

The biological activity of this compound primarily involves its interaction with proteins and enzymes. The presence of the cyano group and the chlorine atom allows for nucleophilic substitution reactions, which can modify protein structures or functions.

In proteomics research, this compound is utilized to study protein interactions, as it can form covalent bonds with specific amino acid residues in proteins. This property is crucial for elucidating protein functions and pathways in various biological processes .

Biological Applications

The compound has several applications across different fields:

- Medicinal Chemistry : It serves as a precursor in the synthesis of bioactive compounds and may exhibit pharmacological properties relevant for drug development.

- Proteomics : Used extensively to investigate protein interactions and functions, providing insights into cellular mechanisms.

- Industrial Applications : Its unique chemical structure makes it useful in developing new materials and chemicals for industrial purposes .

Case Studies

-

Protein Interaction Studies :

- In a study focused on proteomics, this compound was shown to effectively modify target proteins, allowing researchers to map interaction networks within cells. This study highlighted the compound's potential as a tool for understanding complex biological systems.

- Pharmacological Investigations :

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 2-chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide | Acetamide instead of propanamide | Similar protein interaction capabilities but varied efficacy |

| 2-chloro-N-(1-cyano-1,2-dimethylpropyl)butanamide | Butanamide group | Increased lipophilicity may enhance membrane permeability |

This comparison illustrates how slight variations in structure can lead to significant differences in biological activity and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide, and what methodological considerations ensure reproducibility?

- The compound is synthesized via Strecker synthesis followed by amide formation. Key steps include condensation of methyl isopropyl ketone with hydrogen cyanide and ammonia to form the 1-cyano-1,2-dimethylpropyl intermediate, which is then reacted with dichlorprop-P (2-(2,4-dichlorophenoxy)propanoyl chloride) under anhydrous conditions .

- Critical parameters :

- Strict control of moisture (to prevent hydrolysis of intermediates).

- Use of inert atmosphere (e.g., N₂) during amide coupling.

- Purification via column chromatography or recrystallization (e.g., from ethanol/water) to achieve >99% purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Compare H and C spectra with reference data (e.g., δ 1.2–1.4 ppm for methyl groups, δ 4.1–4.3 ppm for methine protons adjacent to the amide) .

- X-ray crystallography : Resolve stereochemistry of the 1-cyano-1,2-dimethylpropyl group, which is racemic in commercial products .

- HRMS : Confirm molecular formula (C₁₅H₁₈Cl₂N₂O₂, MW 329.23) with <2 ppm mass error .

Advanced Research Questions

Q. How does the enantiomeric ratio (R:S) of this compound impact its bioactivity, and what methods optimize enantioselective synthesis?

- Commercial products contain an 85:15 R:S enantiomer ratio , which influences fungicidal efficacy. The (R)-enantiomer exhibits higher binding affinity to fungal cytochrome P450 enzymes .

- Methodological optimization :

- Use chiral catalysts (e.g., BINAP-metal complexes) during ketone cyanohydrin formation.

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How should researchers address contradictions in bioactivity data across studies (e.g., EC₅₀ variability against Magnaporthe oryzae)?

- Potential sources of variability :

- Differences in fungal strain susceptibility.

- Solvent choice (e.g., DMSO vs. acetone) affecting compound solubility.

- Assay conditions (e.g., pH, temperature).

- Resolution strategies :

- Cross-validate using standardized protocols (e.g., OECD Guideline 207).

- Perform dose-response curves with internal controls (e.g., azoxystrobin as a reference fungicide) .

Q. What advanced methodologies are recommended for identifying metabolites of this compound in environmental samples?

- Workflow :

Sample preparation : Solid-phase extraction (SPE) with C18 cartridges.

LC-HRMS : Use Q-TOF or Orbitrap systems (resolution >50,000) to detect metabolites (e.g., hydroxylated derivatives, cleavage products).

Isotopic labeling : Track C-labeled compound in soil/water matrices to distinguish metabolites from background noise .

Q. What experimental designs are critical for assessing the environmental fate of this compound (e.g., soil half-life, aquatic photolysis)?

- Soil degradation studies :

- Conduct under aerobic/anaerobic conditions (OECD 307/308 guidelines).

- Measure DT₅₀ (degradation half-life) via LC-MS/MS.

- Aquatic photolysis :

- Use simulated sunlight (Xe lamp, 300–800 nm) in buffered aqueous solutions.

- Monitor degradation products (e.g., 2,4-dichlorophenoxy fragments) .

Methodological Challenges & Solutions

Q. How can formulation stability be improved without altering bioactivity?

- Key factors :

- pH adjustment : Stabilize the amide bond by maintaining pH 5–6 (prevents hydrolysis).

- Co-formulants : Add surfactants (e.g., Tween 80) to enhance solubility and shelf-life.

- Accelerated stability testing : Store formulations at 40°C/75% RH for 6 months to predict degradation pathways .

Q. What in vitro assays best predict in vivo efficacy against plant pathogens?

- Recommended assays :

- Mycelial growth inhibition : Measure radial growth on agar plates (EC₅₀ values).

- Spore germination inhibition : Use microplate assays with conidia suspensions.

- Leaf disk assays : Validate translaminar mobility in plant tissue .

Q. How can computational modeling (e.g., molecular docking) elucidate the mechanism of action?

- Protocol :

Target identification : Docking to fungal CYP51 (lanosterol 14α-demethylase) using AutoDock Vina.

MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER).

QSAR analysis : Corrogate substituent effects (e.g., chloro vs. cyano groups) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.